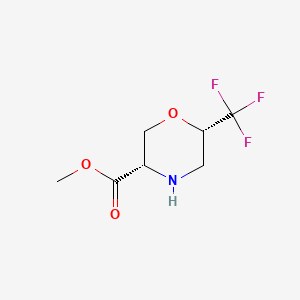
Methyl (3S,6S)-6-(trifluoromethyl)morpholine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rac-methyl (3R,6R)-6-(trifluoromethyl)morpholine-3-carboxylate is a synthetic organic compound that belongs to the class of morpholine derivatives. These compounds are known for their diverse applications in medicinal chemistry, agrochemicals, and material science due to their unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of rac-methyl (3R,6R)-6-(trifluoromethyl)morpholine-3-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as morpholine and trifluoromethyl-containing reagents.
Reaction Conditions: The reaction conditions often involve the use of strong bases, solvents like dichloromethane or tetrahydrofuran, and controlled temperatures to facilitate the formation of the desired product.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of rac-methyl (3R,6R)-6-(trifluoromethyl)morpholine-3-carboxylate may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of reactants.
Automated Systems: Employing automated systems for precise control of reaction parameters.
Quality Control: Implementing stringent quality control measures to ensure the purity and consistency of the product.
Analyse Chemischer Reaktionen
Types of Reactions
Rac-methyl (3R,6R)-6-(trifluoromethyl)morpholine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions with reagents like alkyl halides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dichloromethane, tetrahydrofuran, ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
Rac-methyl (3R,6R)-6-(trifluoromethyl)morpholine-3-carboxylate has several scientific research applications, including:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds.
Biological Studies: Employed in studies to understand its biological activity and potential therapeutic effects.
Material Science: Utilized in the development of new materials with unique properties.
Agrochemicals: Investigated for its potential use in the development of new agrochemical products.
Wirkmechanismus
The mechanism of action of rac-methyl (3R,6R)-6-(trifluoromethyl)morpholine-3-carboxylate involves:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.
Pathways Involved: It may modulate biochemical pathways related to its therapeutic or biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl (3R,6R)-6-(trifluoromethyl)morpholine-3-carboxylate: A closely related compound with similar chemical properties.
Ethyl (3R,6R)-6-(trifluoromethyl)morpholine-3-carboxylate: Another analog with slight variations in its chemical structure.
Uniqueness
Rac-methyl (3R,6R)-6-(trifluoromethyl)morpholine-3-carboxylate is unique due to its specific stereochemistry and the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C7H10F3NO3 |
|---|---|
Molekulargewicht |
213.15 g/mol |
IUPAC-Name |
methyl (3S,6S)-6-(trifluoromethyl)morpholine-3-carboxylate |
InChI |
InChI=1S/C7H10F3NO3/c1-13-6(12)4-3-14-5(2-11-4)7(8,9)10/h4-5,11H,2-3H2,1H3/t4-,5-/m0/s1 |
InChI-Schlüssel |
ACDFGEYFOBEFLA-WHFBIAKZSA-N |
Isomerische SMILES |
COC(=O)[C@@H]1CO[C@@H](CN1)C(F)(F)F |
Kanonische SMILES |
COC(=O)C1COC(CN1)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


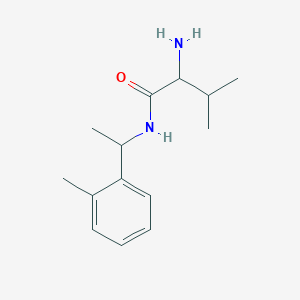
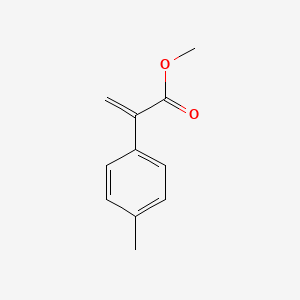
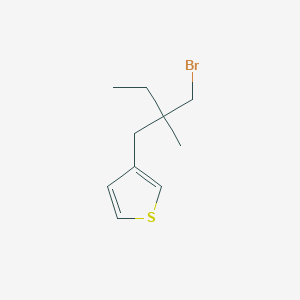
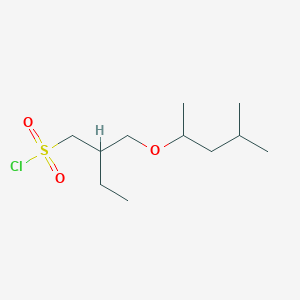
![Methyl[(3-methyl-1,2-thiazol-4-yl)methyl]amine dihydrochloride](/img/structure/B13494141.png)
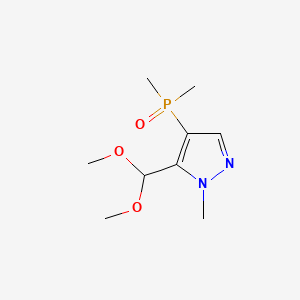
![methyl[(1R)-1-(pyridin-4-yl)ethyl]amine](/img/structure/B13494149.png)
![6-Chloro-1,2-dihydrospiro[indole-3,3'-oxolane] hydrochloride](/img/structure/B13494153.png)
![tert-butyl (2S)-2-[(fluorosulfonyl)methyl]morpholine-4-carboxylate](/img/structure/B13494163.png)
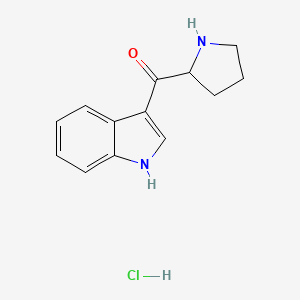
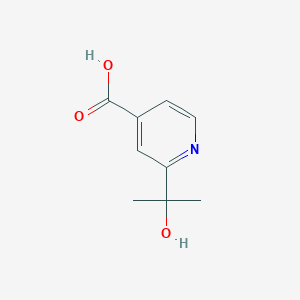
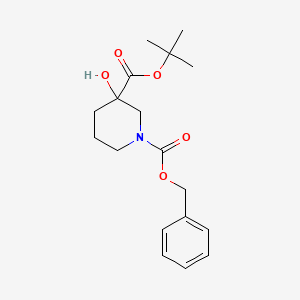
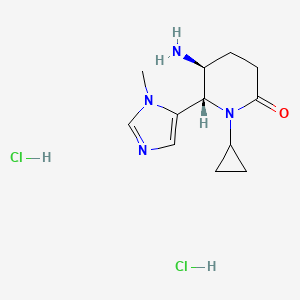
![4,5-dimethyl-2-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-imidazole](/img/structure/B13494188.png)
